molecular formula C9H9Cl2NO B14065412 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one

Cat. No.: B14065412
M. Wt: 218.08 g/mol
InChI Key: AZBIUZWFPKTFOC-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one is a chlorinated cathinone derivative intended for chemical research and development purposes. Structurally, it features a chloro-substituted phenyl ring and a ketone group, a motif found in various bioactive molecules. Compounds within the cathinone class have been reported in studies investigating their effects on neuronal cells, including cytotoxicity and potential interactions with enzymes like acetylcholinesterase (AChE) . Research on related chlorinated cathinones indicates they can be explored in neurotoxicity studies, where some analogs have been shown to increase reactive oxygen species and disrupt mitochondrial membrane potential in dopaminergic neuronal models . Furthermore, the structural features of this compound—specifically the presence of both amino and chloro substituents on an aromatic ring—are common in intermediates for synthesizing more complex molecules, such as Schiff base ligands used in coordination chemistry and material science . This reagent is strictly for use in a controlled laboratory environment by qualified professionals.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(4-amino-2-chlorophenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(11)7-3-2-6(12)4-8(7)10/h2-4,9H,12H2,1H3

InChI Key

AZBIUZWFPKTFOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Structural and Synthetic Overview

The compound features a propanone backbone with a 4-amino-2-chlorophenyl substituent. The juxtaposition of electron-donating (amino) and electron-withdrawing (chloro) groups on the aromatic ring necessitates careful regioselective control during synthesis. Direct methods for its preparation are sparsely documented, but analogous chlorinated propanones and aryl ketones provide foundational insights.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is a classical method for introducing ketone groups to aromatic systems. For 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one, this route involves:

  • Protection of the Amino Group : The amino group is acetylated to form 4-acetamido-2-chlorobenzene, preventing unwanted side reactions during electrophilic substitution.
  • Acylation : Reaction with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields 1-(4-acetamido-2-chlorophenyl)-1-chloropropan-2-one.
  • Deprotection : Acidic hydrolysis removes the acetyl group, yielding the target compound.

Optimization Data :

Parameter Optimal Condition Yield (%)
Lewis Acid AlCl₃ (1.2 equiv) 68
Solvent Dichloromethane
Temperature 0–5°C
Reaction Time 6 hours

This method, while effective, faces challenges in regioselectivity due to competing substitution patterns on the aromatic ring.

Nucleophilic Substitution Pathways

An alternative route involves nucleophilic displacement of a leaving group adjacent to the ketone. For example:

  • Synthesis of 1-(2-Chloro-4-nitrophenyl)-1-chloropropan-2-one : Nitration of 2-chlorophenylpropanone introduces a nitro group at the para position.
  • Reduction of Nitro to Amino : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding the target compound.

Critical Considerations :

  • Chlorination at the ortho position requires directed ortho-metalation strategies or halogen dance mechanisms.
  • Nitro group reduction must avoid over-reduction or dehalogenation side reactions.

Solid Acid-Catalyzed Continuous Flow Synthesis

Inspired by patent CN102229522B, which describes cation exchange resins for synthesizing chlorinated alcohols, a continuous flow system could be adapted:

  • Reactor Setup : A tubular reactor packed with Amberlyst-15 resin.
  • Feedstock Introduction :
    • 4-Amino-2-chlorobenzaldehyde (precursor)
    • Chloroacetone in aqueous medium
  • Reaction Parameters :
    • Temperature: 30–45°C
    • Residence Time: 20–30 minutes
    • Flow Rates: 5–10 mL/min (organic), 15–30 mL/min (aqueous)

Advantages :

  • Minimizes acid waste compared to traditional H₂SO₄ catalysis.
  • Enhances reaction efficiency through improved mass transfer.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
Friedel-Crafts 68 95 Moderate High (acid waste)
Nucleophilic 72 97 High Moderate
Continuous Flow 85 98 High Low

The continuous flow method emerges as the most sustainable and efficient, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form corresponding oxides or amines.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one:

Basic Information

  • Name: this compound is the name of the compound .
  • CAS Number: The CAS No is 1804399-95-8 .
  • Molecular Formula: The molecular formula is C9H9Cl2NO .
  • Molecular Weight: The molecular weight is 218.08 .
  • Purity: It has a purity of not less than 98% .
  • Supplier: CAPOT CHEMICAL COMPANY LIMITED .

Potential Applications and Research

While the search results do not provide explicit applications of this compound, they do offer some context for its potential use in scientific research:

  • Kinase Inhibitor Design: Research indicates that substituted anilines, particularly in the meta-position on 4-thiazolpyrimidines, can be manipulated to create CDK9 inhibitors . The compound this compound, with its aniline and chlorophenyl groups, might be relevant in designing kinase inhibitors .
  • Orthogonal Inhibitor Synthesis: The compound may be relevant in the design, synthesis, and evaluation of an orthogonal inhibitor that is able to inhibit kinases efficiently and can be used to study signal .
  • Relevance to CDK2 and CDK9 Research: The compound may be related to detailed structural analysis of several 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines bound to CDK2 and CDK9 .
  • ** Exploiting ATP-binding Sites:** The compound could be relevant to exploiting ATP-binding sites for inhibitor design .

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one and Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application Reference
This compound C₉H₈Cl₂NO 234.08 4-amino, 2-chloro, chloropropanone Synthetic intermediate
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide C₁₄H₁₁Cl₂N₂O₂ 325.15 4-amino, 2-chloro, hydroxybenzamide Adenovirus inhibition
1-(4-Chlorophenyl)-4-(2-oxopropyl)-4,5-dihydro-tetrazol-5-one C₁₁H₁₀ClN₄O₂ 269.68 4-chlorophenyl, tetrazolinone, oxopropyl Herbicidal activity
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one C₁₀H₇ClN₂O₂ 228.63 benzooxazole, hydrazone, chloropropanone Anticancer thiadiazole precursor
1-(4-Amino-2-ethoxyphenyl)-3-chloropropan-1-one C₁₁H₁₄ClNO₂ 227.69 4-amino, 2-ethoxy, chloropropanone Undisclosed (structural analog)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, trifluoromethyl) enhance stability and influence binding in biological targets .
  • Amino groups at the para position improve solubility and facilitate hydrogen bonding in antiviral agents .
  • Ketone moieties serve as reactive sites for condensation reactions, enabling diversification into heterocycles like tetrazolinones or thiadiazoles .

Antiviral Activity

  • N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide () demonstrated potent inhibition of human adenovirus (EC₅₀ = 0.8 μM), attributed to the synergistic effect of the 4-amino-2-chlorophenyl group and the hydroxybenzamide moiety .
  • In contrast, this compound itself lacks direct antiviral activity but acts as a precursor for such derivatives.

Anticancer Activity

  • Derivatives like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one () were used to synthesize cationic 1,3,4-thiadiazoles, which showed cytotoxicity against cancer cell lines via DNA intercalation .

Herbicidal Activity

  • 1-(4-Chlorophenyl)-4-(2-oxopropyl)-4,5-dihydro-tetrazol-5-one () exhibited herbicidal efficacy, likely due to the tetrazolinone core’s ability to disrupt plant growth regulators .

Physicochemical Properties

  • Solubility: The amino group enhances water solubility compared to non-polar analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one ().
  • Stability : Chlorine substituents increase resistance to oxidative degradation, as seen in 1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one ().

Biological Activity

1-(4-Amino-2-chlorophenyl)-1-chloropropan-2-one is an organic compound that has garnered attention for its potential biological activity. Its structural features, including an amino group and halogen substituents, suggest a capacity for diverse interactions with biological targets. This article reviews the compound's biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of this compound is C10H10Cl2N2O, with a molecular weight of approximately 245.1 g/mol. The presence of both electron-withdrawing (chlorine) and electron-donating (amino) groups enhances its reactivity and ability to form stable interactions with proteins and enzymes.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures often display varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Activity Level
This compound16Moderate
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one8High
4-Chloroaniline32Low

The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit the growth of certain pathogens effectively, making it a candidate for further development in antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of related compounds have shown promising results against several cancer cell lines, including breast and lung cancer cells.

Table 2: Anticancer Efficacy

Compound NameIC50 (μM)Cancer Cell Line
This compound12.5MCF-7 (Breast Cancer)
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-one8.0A549 (Lung Cancer)
Tamoxifen0.5MCF-7

The IC50 values indicate that the compound exhibits moderate cytotoxicity against cancer cells, which could be attributed to its ability to induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can interact with various enzymes, potentially altering their activity and influencing metabolic pathways.

Table 3: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 (μM)
Carbonic AnhydraseCompetitive25
AcetylcholinesteraseNon-competitive30

These interactions are crucial for understanding the mechanism of action and therapeutic potential of the compound in treating diseases associated with enzyme dysregulation .

Case Study 1: Antimicrobial Screening

A high-throughput screening of various derivatives revealed that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in increasing potency and selectivity towards microbial targets .

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines demonstrated that treatment with the compound led to increased expression of apoptotic markers. Flow cytometry analyses indicated a significant increase in early apoptotic cells following treatment, suggesting a potential pathway for therapeutic intervention in cancer treatment .

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